molecular formula C17H16N4OS B2971220 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide CAS No. 1704631-20-8

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide

Cat. No.: B2971220
CAS No.: 1704631-20-8
M. Wt: 324.4
InChI Key: GGKXLSYGLRFMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is a synthetic organic compound that features a thiazole ring fused with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine . The final step involves the formation of the carboxamide group under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Pyrimidine derivatives: Compounds such as cytosine and thymine are well-known pyrimidine derivatives.

Uniqueness

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)pyrimidine-2-carboxamide is unique due to the combination of the thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-6-3-4-7-13(11)17-21-12(2)14(23-17)10-20-16(22)15-18-8-5-9-19-15/h3-9H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKXLSYGLRFMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.